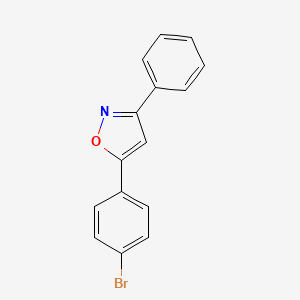

Isoxazole, 5-(4-bromophenyl)-3-phenyl-

Description

Significance of the Isoxazole (B147169) Heterocycle in Chemical Research

The isoxazole moiety is a key structural feature in a range of pharmaceuticals and biologically active molecules. mdpi.com Its unique electronic and structural properties allow it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Isoxazole derivatives have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The isoxazole ring can act as a bioisostere for other functional groups, helping to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The development of new synthetic methods, including green chemistry approaches and regioselective functionalization techniques, has further expanded the accessibility and diversity of isoxazole-based compounds for research. rsc.org

Structural Context of Phenyl-Substituted Bromophenyl Isoxazoles

The molecular structure of Isoxazole, 5-(4-bromophenyl)-3-phenyl- has been confirmed through spectroscopic methods. rsc.org

Table 1: Chemical and Physical Properties of Isoxazole, 5-(4-bromophenyl)-3-phenyl- nih.gov

| Property | Value |

| IUPAC Name | 5-(4-bromophenyl)-3-phenyl-1,2-oxazole |

| Molecular Formula | C₁₅H₁₀BrNO |

| Molecular Weight | 300.15 g/mol |

| CAS Number | 53573-22-1 |

| Appearance | White solid rsc.org |

| Melting Point | 184–185 °C rsc.org |

Research Rationale and Scope for Isoxazole, 5-(4-bromophenyl)-3-phenyl-

The rationale for the synthesis and investigation of Isoxazole, 5-(4-bromophenyl)-3-phenyl- stems from the established importance of the isoxazole scaffold in medicinal chemistry. Research on analogous compounds suggests that the unique combination of the isoxazole core with phenyl and bromophenyl substituents could lead to interesting biological activities.

For instance, studies on various substituted isoxazoles have demonstrated their potential as antimicrobial agents. While direct antimicrobial studies on Isoxazole, 5-(4-bromophenyl)-3-phenyl- are not extensively reported, the investigation of its potential antibacterial and antifungal properties would be a logical line of inquiry. The synthesis of this compound allows for the exploration of its chemical reactivity and its potential as a building block for more complex molecules.

One of the common methods for synthesizing 3,5-disubstituted isoxazoles is through the [3+2] cycloaddition reaction, also known as 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne. mdpi.comwikipedia.org Another well-established method involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine (B1172632). rasayanjournal.co.in The synthesis of Isoxazole, 5-(4-bromophenyl)-3-phenyl- has been reported with a yield of 86%. rsc.org Spectroscopic data, including ¹H NMR and ¹³C NMR, have been used to characterize the compound and confirm its structure. rsc.org

Table 2: Spectroscopic Data for Isoxazole, 5-(4-bromophenyl)-3-phenyl- rsc.org

| Spectrum | Chemical Shifts (δ) |

| ¹H NMR (400 MHz, CDCl₃) | 7.87–7.84 (m, 2H, ArH), 7.73–7.69 (m, 2H, ArH), 7.64–7.61 (m, 2H, ArH), 7.51–7.46 (m, 3H, ArH), 6.83 (s, 1H, isoxazole-H) |

| ¹³C NMR (100 MHz, CDCl₃) | 169.2, 163.0, 132.2, 130.1, 128.9, 128.8, 127.2, 126.8, 126.3, 124.5, 97.8 |

The scope of research for this compound includes the further exploration of its synthetic pathways, detailed investigation of its physicochemical properties, and comprehensive screening for a variety of biological activities. Given the known applications of isoxazoles, this particular derivative warrants further study to determine its potential utility in materials science or as a lead compound in drug discovery programs.

Structure

3D Structure

Properties

CAS No. |

53573-22-1 |

|---|---|

Molecular Formula |

C15H10BrNO |

Molecular Weight |

300.15 g/mol |

IUPAC Name |

5-(4-bromophenyl)-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C15H10BrNO/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H |

InChI Key |

ZOBQWQDCDGXWAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for Isoxazole, 5 4 Bromophenyl 3 Phenyl

Aromatic Ring Functionalization via Electrophilic Substitution

The phenyl and 4-bromophenyl rings attached to the isoxazole (B147169) core are susceptible to electrophilic aromatic substitution (EAS) reactions. msu.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to the introduction of new functional groups. masterorganicchemistry.com The inherent directing effects of the substituents on the benzene (B151609) rings and the isoxazole ring itself will influence the position of substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The isoxazole ring is generally considered to be an electron-withdrawing group, which would direct incoming electrophiles to the meta-position of the 3-phenyl ring. However, the bromine atom on the 5-(4-bromophenyl) ring is an ortho-, para-director, although it is deactivating. The interplay of these electronic effects will determine the regioselectivity of the substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the 4-position of the phenyl ring at C5 provides a key handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira reaction is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov

In the case of 5-(4-bromophenyl)-3-phenylisoxazole, the carbon-bromine bond can be readily coupled with a variety of terminal alkynes to introduce an alkynyl moiety at the 4-position of the phenyl ring. irphouse.com This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly versatile method for the derivatization of this isoxazole scaffold. wikipedia.org The resulting arylalkynes are valuable intermediates for the synthesis of more complex molecules. libretexts.org

Table 1: Examples of Palladium Catalysts and Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| Pd(PPh3)4/CuI | CuI | Amine | Anhydrous, anaerobic | Room Temperature | organic-chemistry.org |

| Pd(PPh3)2Cl2 | CuI | Amine | Anhydrous, anaerobic | Room Temperature | libretexts.org |

| Dipyridylpalladium complex | None | Pyrrolidine | N-methylpyrrolidinone (NMP) | Room Temperature | wikipedia.org |

| Pd(OAc)2/HandaPhos | None | Water | Mild | organic-chemistry.org |

This table presents a selection of catalyst systems and general conditions. Specific reaction conditions may vary depending on the substrates.

Heterocyclic Ring Transformations and Derivatizations

The isoxazole ring itself can undergo various transformations and derivatizations, although this often requires more forcing conditions compared to reactions on the appended aryl rings. The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain reductive or acidic conditions, leading to ring-opened products that can be further manipulated. core.ac.uk

For instance, catalytic hydrogenation can lead to the cleavage of the N-O bond and reduction of the isoxazole ring. Additionally, treatment with strong acids or bases can induce rearrangement or degradation of the isoxazole core. In some cases, unexpected transformations can occur during the synthesis of 3,5-disubstituted isoxazoles, leading to rearranged products. researchgate.net Ring-opening fluorination of isoxazoles has also been developed, which proceeds via electrophilic fluorination followed by N-O bond cleavage. researchgate.net

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various methods, including the reaction of β-nitroenones with a reducing agent like tin(II) chloride dihydrate, or through [3+2] cycloaddition reactions of nitrile oxides with alkynes. rsc.org The development of new synthetic methods for 3,4,5-trisubstituted isoxazoles has also been a subject of interest. nih.gov

Cyclopropanation of Exocyclic Alkenyl Halide Moieties in Related Isoxazoles

While not directly a reaction of Isoxazole, 5-(4-bromophenyl)-3-phenyl-, the cyclopropanation of related isoxazoles bearing exocyclic alkenyl halide moieties is a relevant derivatization strategy that highlights the reactivity of functional groups attached to the isoxazole core. mdpi.com Cyclopropanes are important structural motifs found in many biologically active molecules. nih.govlibretexts.org

The reaction involves the (2+1) cycloaddition of a carbene or carbenoid to the double bond of the alkenyl group. libretexts.org For example, 5-(1-bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles have been shown to undergo cyclopropanation. mdpi.com The presence of the halide on the exocyclic alkene provides an additional electrophilic center, expanding the synthetic possibilities. mdpi.com

Phase Transfer Catalysis Conditions in Cyclopropanation

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). youtube.com In the context of the cyclopropanation of isoxazole derivatives, PTC has been employed to facilitate the reaction between a Michael acceptor, such as a 4-nitro-5-bromostyrylisoxazole, and a malonate ester in the presence of a phase-transfer catalyst. mdpi.comrsc.org

This method has been used to prepare heavily substituted cyclopropane (B1198618) esters in high yields and with good diastereoselectivity. mdpi.comresearchgate.net The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can also induce enantioselectivity in the cyclopropanation reaction. rsc.orgsemanticscholar.org The catalyst functions by transporting the nucleophile from the aqueous phase to the organic phase where the reaction occurs. youtube.com

Table 2: Components of a Typical Phase Transfer Catalysis System for Cyclopropanation

| Component | Example | Function | Reference |

| Substrate | 4-Nitro-5-bromostyrylisoxazole | Michael Acceptor | mdpi.com |

| Nucleophile | Malonate Ester | Forms the cyclopropane ring | mdpi.com |

| Phase Transfer Catalyst | Cinchona-derived catalyst | Transports nucleophile to organic phase | rsc.org |

| Base | Deprotonates the nucleophile | ||

| Organic Solvent | Dissolves the substrate | ||

| Aqueous Phase | Dissolves the base and nucleophile salt |

This table outlines the general components of a PTC system for this type of reaction.

Advanced Spectroscopic and Diffraction Based Characterization of Isoxazole, 5 4 Bromophenyl 3 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Isoxazole (B147169), 5-(4-bromophenyl)-3-phenyl-, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 5-(4-bromophenyl)-3-phenylisoxazole, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, displays characteristic signals corresponding to the different protons in the molecule. The aromatic protons of the phenyl and bromophenyl rings resonate in the downfield region, typically between δ 7.46 and 7.87 ppm. A key feature is a singlet observed at approximately δ 6.83 ppm, which is attributed to the single proton on the isoxazole ring (isoxazole-H). The complex multiplets in the aromatic region correspond to the protons of the two phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for Isoxazole, 5-(4-bromophenyl)-3-phenyl-

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.87–7.84 | m | 2H | ArH |

| 7.73–7.69 | m | 2H | ArH |

| 7.64–7.61 | m | 2H | ArH |

| 7.51–7.46 | m | 3H | ArH |

| 6.83 | s | 1H | isoxazole-H |

Data obtained from a 400 MHz spectrum in CDCl₃. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon framework. In a 100 MHz spectrum using CDCl₃, the carbon atoms of the isoxazole ring and the two aromatic rings show distinct signals. The quaternary carbons of the isoxazole ring appear at δ 169.2 (C5) and δ 163.0 (C3). The isoxazole methine carbon (C4) is observed significantly upfield at δ 97.8. The remaining signals in the aromatic region (δ 124.5–132.2) correspond to the carbons of the phenyl and 4-bromophenyl substituents.

Table 2: ¹³C NMR Spectroscopic Data for Isoxazole, 5-(4-bromophenyl)-3-phenyl-

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 169.2 | C5-Isoxazole |

| 163.0 | C3-Isoxazole |

| 132.2 | Aromatic C |

| 130.1 | Aromatic C |

| 128.9 | Aromatic C |

| 128.8 | Aromatic C |

| 127.2 | Aromatic C |

| 126.8 | Aromatic C |

| 126.3 | Aromatic C |

| 124.5 | Aromatic C |

| 97.8 | C4-Isoxazole |

Data obtained from a 100 MHz spectrum in CDCl₃. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. While a specific spectrum for 5-(4-bromophenyl)-3-phenylisoxazole is not detailed in the provided sources, data from closely related analogues such as 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole and 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole allow for the prediction of key spectral features. rsc.orgmdpi.com

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹. mdpi.com The C=N stretching of the isoxazole ring is typically observed in the 1570-1630 cm⁻¹ region. rsc.orgmdpi.com The C=C stretching vibrations of the aromatic rings would appear around 1490 cm⁻¹. mdpi.com Furthermore, a band corresponding to the N-O stretching of the isoxazole ring is expected around 1400 cm⁻¹. mdpi.com The presence of the bromine atom would be indicated by a C-Br stretching vibration in the lower frequency region of the spectrum, typically around 625 cm⁻¹. mdpi.com

Table 3: Expected IR Absorption Bands for Isoxazole, 5-(4-bromophenyl)-3-phenyl-

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| ~1570-1630 | C=N Stretch (Isoxazole) |

| ~1490 | C=C Stretch (Aromatic) |

| ~1400 | N-O Stretch (Isoxazole) |

| ~625 | C-Br Stretch |

Data inferred from closely related isoxazole structures. rsc.orgmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For the related compound 4-Allyl-5-(4-bromophenyl)-3-phenylisoxazole, the calculated mass for the protonated molecule [M+H]⁺ (C₁₈H₁₅BrNO) is 340.0332, with the experimentally found value being 340.0327. rsc.org This level of accuracy confirms the elemental composition. For Isoxazole, 5-(4-bromophenyl)-3-phenyl-, with a molecular formula of C₁₅H₁₀BrNO, HRMS would be expected to show a molecular ion peak corresponding to this exact mass, thus confirming its composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique provides a mass spectrum for the eluted compound, which serves as a molecular fingerprint. The PubChem database indicates the availability of a GC-MS spectrum for Isoxazole, 5-(4-bromophenyl)-3-phenyl-. nih.gov In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation, producing a characteristic pattern of ions. Expected fragments would likely include ions corresponding to the loss of bromine, the cleavage of the isoxazole ring, and the formation of benzoyl or bromobenzoyl cations, which are common fragmentation pathways for such structures. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. For Isoxazole, 5-(4-bromophenyl)-3-phenyl-, LC-MS provides critical data on its molecular weight and can be used to identify impurities from the synthesis process. nih.gov The process involves introducing a sample into a high-performance liquid chromatography (HPLC) system, where individual components are separated based on their interactions with the stationary and mobile phases. nih.gov

In a typical analysis, a C18 column is used for separation, with a mobile phase consisting of a gradient mixture of solvents like acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govrsc.org As the separated components elute from the chromatography column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for this type of molecule, where a high voltage is applied to the liquid to create an aerosol of charged droplets, yielding protonated molecules [M+H]+. rsc.org

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For Isoxazole, 5-(4-bromophenyl)-3-phenyl- (molar mass 300.15 g/mol ), the expected protonated molecule would be observed at an m/z of approximately 301.16, accounting for the mass of a proton. nih.gov High-resolution mass spectrometry, such as Time-of-Flight (TOF), can provide highly accurate mass measurements, which helps in confirming the elemental composition. nih.gov This technique is instrumental in identifying byproducts or degradation products, ensuring the purity of the compound. nih.gov

Table 1: Representative LC-MS Parameters for Analysis

| Parameter | Value/Description | Source |

| LC System | Shimadzu LC-10AS or equivalent | rsc.org |

| Column | C18 reverse-phase column (e.g., 2.0 x 30 mm) | rsc.org |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | nih.govrsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive | rsc.org |

| Expected Ion | [C15H10BrNO + H]+ | nih.gov |

| Expected m/z | ~301.16 | rsc.orgnih.gov |

X-ray Crystallography for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Studies

The process begins with the growth of a suitable single crystal of Isoxazole, 5-(4-bromophenyl)-3-phenyl-. mdpi.com This crystal, typically with dimensions of a fraction of a millimeter, is mounted on a diffractometer. mdpi.com The crystal is cooled, often to around 100 K, to minimize thermal vibrations of the atoms, and then irradiated with a monochromatic X-ray beam. mdpi.com

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. mdpi.com The intensities and positions of these spots are meticulously recorded as the crystal is rotated. mdpi.com This dataset is then used to calculate an electron density map of the molecule. The structure is solved from this map using computational methods and refined to generate a final model of the atomic positions. researchgate.net

The resulting data includes the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. researchgate.netmdpi.com This information confirms the molecular structure, reveals intermolecular interactions like halogen bonding or π-π stacking that stabilize the crystal packing, and provides unambiguous stereochemical assignment. nih.gov

Table 2: Illustrative Single Crystal X-ray Diffraction Data

| Parameter | Example Value | Source |

| Empirical Formula | C15H10BrNO | nih.gov |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 11.8333 | researchgate.net |

| b (Å) | 12.8151 | researchgate.net |

| c (Å) | 17.1798 | researchgate.net |

| α (°) | 77.317 | researchgate.net |

| β (°) | 74.147 | researchgate.net |

| γ (°) | 66.493 | researchgate.net |

| Volume (ų) | 2280.0 | researchgate.net |

| Z (Molecules/unit cell) | 1 | researchgate.net |

| Radiation type | Mo Kα or Cu Kα | mdpi.comresearchgate.net |

| Final R-indices [I>2σ(I)] | R1 = 0.0622 | researchgate.net |

Chromatographic Purity and Separation Methodologies (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for assessing the purity of Isoxazole, 5-(4-bromophenyl)-3-phenyl- and for monitoring the progress of its synthesis. Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for this purpose. mdpi.comnih.gov

In a typical TLC analysis, a small amount of the compound is spotted onto a TLC plate, which consists of a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a solid support like aluminum or glass. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture, known as the mobile phase or eluent. nih.gov For a compound like Isoxazole, 5-(4-bromophenyl)-3-phenyl-, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely be effective. nih.gov

By capillary action, the mobile phase moves up the plate, and as it passes the initial spot, it dissolves the compound and carries it up the plate. The separation occurs based on the compound's affinity for the stationary phase versus the mobile phase. More polar compounds interact more strongly with the silica gel and travel shorter distances, while less polar compounds are carried further up the plate. The purity of the sample can be assessed by the number of spots that appear after visualization; a pure sample should ideally show only a single spot. Visualization is commonly achieved by exposing the plate to ultraviolet (UV) light, as the aromatic rings in the molecule will absorb UV radiation at 254 nm, appearing as dark spots. mdpi.com The Retention Factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Table 3: Typical TLC System for Purity Assessment

| Parameter | Description | Source |

| Stationary Phase | Silica gel on aluminum or glass plate | mdpi.comresearchgate.net |

| Mobile Phase | Ethyl acetate / Hexane mixture (e.g., 30:70 v/v) | nih.gov |

| Application | Sample dissolved in a volatile solvent and spotted | researchgate.net |

| Development | Ascending chromatography in a closed chamber | nih.gov |

| Visualization | UV light (254 nm) or chemical stain (e.g., iodine vapor) | mdpi.comresearchgate.net |

Computational Chemistry and Theoretical Studies of Isoxazole, 5 4 Bromophenyl 3 Phenyl

Quantum Mechanical Approaches

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a theoretical framework for understanding the behavior of electrons in molecules and, consequently, their chemical and physical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT offers a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules like Isoxazole (B147169), 5-(4-bromophenyl)-3-phenyl-.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a molecule like Isoxazole, 5-(4-bromophenyl)-3-phenyl-, which contains rotatable single bonds between the isoxazole core and the phenyl and bromophenyl rings, multiple low-energy conformations may exist.

Conformational analysis would involve systematically rotating these bonds and performing geometry optimization at each step to identify the global minimum energy structure. The relative energies of different conformers would provide insight into the molecule's flexibility and the most likely shapes it adopts. The planarity or twisting of the phenyl rings relative to the isoxazole ring would be a key outcome of this analysis, influencing the molecule's electronic properties and potential for intermolecular interactions.

Vibrational Frequencies and Spectroscopic Correlation

Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra.

A theoretical vibrational analysis for Isoxazole, 5-(4-bromophenyl)-3-phenyl- would provide a predicted spectrum, aiding in the interpretation of experimental data. By comparing the calculated and experimental frequencies, a detailed assignment of the spectral bands to specific molecular vibrations can be made. This correlation is a powerful tool for confirming the structure of a synthesized compound.

Frontier Molecular Orbital (FMO) Analysis for Electronic Properties and Charge Transfer

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

An FMO analysis of Isoxazole, 5-(4-bromophenyl)-3-phenyl- would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. This would reveal which parts of the molecule are most involved in electronic transitions and chemical reactions. The analysis could also indicate the possibility of intramolecular charge transfer, where electron density moves from one part of the molecule to another upon excitation.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. NBO analysis can quantify the strength of interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and resonance effects.

Interactive Data Table: Hypothetical NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) in kcal/mol |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

An MEP map of Isoxazole, 5-(4-bromophenyl)-3-phenyl- would highlight the electronegative oxygen and nitrogen atoms of the isoxazole ring as likely sites for hydrogen bonding and other intermolecular interactions. The map would also show the distribution of charge across the aromatic rings, influenced by the electron-withdrawing bromine atom. This information is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or solvent molecules.

Non-Linear Optical (NLO) Properties: First Hyperpolarizability Calculations

The non-linear optical (NLO) properties of organic molecules, such as Isoxazole, 5-(4-bromophenyl)-3-phenyl-, are of significant interest for their potential applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule to an applied electric field. Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO behavior of such compounds.

For Isoxazole, 5-(4-bromophenyl)-3-phenyl-, a computational study would begin with the optimization of its molecular geometry. This is typically achieved using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). mdpi.com The presence of the π-conjugated system involving the phenyl and isoxazole rings, along with the electron-withdrawing bromo-substituted phenyl group, suggests that the molecule could exhibit significant NLO properties. The intramolecular charge transfer (ICT) from donor to acceptor parts of the molecule is a key factor governing the magnitude of the first hyperpolarizability. nih.gov

The total static first hyperpolarizability (β_tot_) is calculated from the individual tensor components using the following equation:

β_tot_ = (β_x_² + β_y_² + β_z_²)¹ᐟ²

where β_x_ = β_xxx_ + β_xyy_ + β_xzz_, and similarly for β_y_ and β_z_.

Calculations are often performed in both the gas phase and in various solvents to understand the effect of the environment on the NLO properties. nih.gov A polarizable continuum model (PCM) can be employed to simulate the solvent effect. researchgate.net The results are typically compared to a standard NLO material, such as urea, to gauge their potential. mdpi.com For instance, studies on similar heterocyclic compounds have shown first hyperpolarizability values significantly higher than urea, indicating their promise as NLO materials. researchgate.netscirp.org

Table 1: Theoretical First Hyperpolarizability (β_tot_) of Related Substituted Isoxazoles and Reference Compound

| Compound | Computational Method | β_tot_ (x 10⁻³⁰ esu) | Reference |

|---|---|---|---|

| (E)-5-(4-Fluorostyryl)-3-methyl-4-nitroisoxazole | DFT/B3LYP | 71.59 | researchgate.net |

| (E)-5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole | DFT/B3LYP | ~80-100 (estimated range) | researchgate.net |

| (E)-5-(4-Bromostyryl)-3-methyl-4-nitroisoxazole | DFT/B3LYP | ~90-120 (estimated range) | researchgate.net |

| p-Chlorobenzaldehyde | DFT/B3LYP/6-31G'(d,p) | 820.22 | mdpi.com |

| Urea (Reference) | DFT/B3LYP | ~0.3-0.7 (typical calculated values) | mdpi.com |

Note: The values for chloro- and bromo-styryl isoxazoles are estimated based on trends observed in the source. The value for p-Chlorobenzaldehyde is provided for comparative context of a substituted aromatic aldehyde. The specific β_tot_ for Isoxazole, 5-(4-bromophenyl)-3-phenyl- would require a dedicated computational study.

Molecular Modeling and Simulation Methodologies

Molecular Docking for Ligand-Target Interactions (Theoretical Framework)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov This method is fundamental in structure-based drug design for identifying potential therapeutic agents. mdpi.com For Isoxazole, 5-(4-bromophenyl)-3-phenyl-, molecular docking could elucidate its potential interactions with biological targets, given that isoxazole derivatives are known to exhibit a wide range of biological activities. nih.gov

The theoretical framework of molecular docking involves two main components: a sampling algorithm and a scoring function. mdpi.com

Sampling Algorithms: These algorithms explore the conformational space of the ligand within the active site of the protein. Early models were based on the "lock-and-key" theory , where both the ligand and receptor are treated as rigid bodies. mdpi.com More advanced methods incorporate flexibility, aligning with the "induced-fit" theory , which posits that the binding of a ligand can cause conformational changes in the receptor. mdpi.com Common approaches include treating the ligand as flexible while keeping the receptor rigid (semi-flexible docking) or allowing flexibility in both the ligand and specific side chains of the receptor's active site. mdpi.com

Scoring Functions: After generating various binding poses, a scoring function is used to estimate the binding affinity for each pose. These functions calculate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation energy. mdpi.com The goal is to identify the pose with the lowest energy, which is predicted to be the most stable and likely binding mode.

The process of a molecular docking study for Isoxazole, 5-(4-bromophenyl)-3-phenyl- would theoretically involve:

Preparation of the Receptor: Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of Isoxazole, 5-(4-bromophenyl)-3-phenyl- and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to sample different orientations of the ligand in the protein's binding site. mdpi.com

Analysis of Results: Evaluating the predicted binding poses and their scores to understand key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.commdpi.com This technique partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates the electron density of the surrounding crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and strength of all close contacts. mdpi.com

For Isoxazole, 5-(4-bromophenyl)-3-phenyl-, this analysis would require its crystallographic information file (CIF). The Hirshfeld surface is generated and typically mapped with properties like dnorm, shape index, and curvedness.

dnorm Surface: This property combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. Red spots on the dnorm surface indicate close intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting key interactions like hydrogen bonds. Blue regions represent longer contacts. mdpi.com

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Heterocyclic Compounds

| Interaction Type | Typical Contribution Range (%) | Significance |

|---|---|---|

| H···H | 30 - 80% | Represents the largest contribution, indicative of van der Waals forces. nih.gov |

| C···H / H···C | 10 - 25% | Indicates C-H···π interactions or general van der Waals contacts. nih.gov |

| O···H / H···O | 5 - 20% | Highlights potential C-H···O or other hydrogen bonds. nih.gov |

| N···H / H···N | 2 - 15% | Points to N-H···N or C-H···N hydrogen bonds. nih.gov |

| Br···H / H···Br | Variable | Specific to this compound, indicates halogen bonding or dipole-dipole interactions. mdpi.com |

| C···C | 2 - 10% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

Note: The actual percentages for Isoxazole, 5-(4-bromophenyl)-3-phenyl- would depend on its specific crystal packing.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iaanalysis.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules like Isoxazole, 5-(4-bromophenyl)-3-phenyl-. iaanalysis.com This is crucial for understanding how the molecule behaves in a biological environment, such as in solution or near a protein. pan.pl

The primary goal of using MD for conformational space exploration is to generate an ensemble of molecular structures that represent the different shapes the molecule can adopt at a given temperature. pan.pltu-darmstadt.de The simulation allows the molecule to overcome energy barriers and explore various low-energy conformations. nih.gov

A typical MD simulation setup for Isoxazole, 5-(4-bromophenyl)-3-phenyl- would involve:

System Setup: Placing the molecule in a simulation box, usually filled with an explicit solvent like water, to mimic physiological conditions. tu-darmstadt.de

Force Field Selection: Choosing a suitable force field (e.g., CHARMM, AMBER, OPLS) to describe the potential energy of the system. pan.plnumberanalytics.comgithub.io The force field defines the parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. numberanalytics.com

Simulation Protocol: The system is first minimized to remove any steric clashes, then gradually heated to the desired temperature and equilibrated. Finally, a production run is performed for a set amount of time (nanoseconds to microseconds) during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

Analysis of the resulting trajectory can reveal:

Stable Conformations: By clustering the structures in the trajectory, one can identify the most populated and therefore most stable conformations of the molecule.

Flexibility: The root-mean-square fluctuation (RMSF) of each atom can be calculated to identify the most flexible regions of the molecule.

Thermodynamic Properties: Advanced techniques can be used to calculate properties like the free energy landscape of conformational changes.

Table 3: Common Parameters in a Molecular Dynamics Simulation Setup for a Small Molecule

| Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, OPLS-AA, GAFF | Defines the potential energy function for all atoms. numberanalytics.comgithub.io |

| Water Model | TIP3P, SPC/E | Represents the explicit solvent environment. |

| Box Type | Cubic or Rectangular | Defines the simulation cell with periodic boundary conditions. |

| Temperature | ~300 K | Simulates physiological temperature using a thermostat. tu-darmstadt.de |

| Pressure | 1 atm | Maintains constant pressure using a barostat. |

| Time Step | 1-2 fs | The integration time step for solving equations of motion. tu-darmstadt.de |

| Simulation Length | 10s - 100s of ns | Duration of the production run to ensure adequate sampling. |

Advanced Applications and Functional Materials Derived from Isoxazole, 5 4 Bromophenyl 3 Phenyl

Liquid Crystalline Materials Development

The design of thermotropic liquid crystals relies on molecules that are geometrically anisotropic, often described as rod-like or calamitic. arkat-usa.orgnih.gov These molecules typically consist of a rigid core, which promotes orientational order, and flexible terminal chains. nih.govnih.gov The 3,5-disubstituted isoxazole (B147169) unit serves as an excellent rigid core component for creating such materials. ufrgs.brarkat-usa.org

Thermotropic Mesophase Characterization of Isoxazole-Based Compounds

The liquid crystalline behavior of materials is characterized by the formation of various ordered fluid phases, known as mesophases, upon changes in temperature. Research on 3,5-diarylisoxazoles has revealed the formation of several mesophase types, including nematic (N), smectic A (SmA), and smectic C (SmC) phases. arkat-usa.orgresearchgate.net

A key intermediate, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole , has been used to synthesize a series of liquid crystalline compounds. researchgate.net The thermal properties of these materials were investigated using techniques such as polarized-light optical microscopy and differential scanning calorimetry. researchgate.net These studies revealed that the resulting thermotropic liquid crystals exhibit a smectic A (SmA) mesophase, which is characterized by molecules arranged in layers with their long axes oriented perpendicular to the layer planes. researchgate.net Below the SmA phase, a soft crystal phase (CrE) was also observed for certain derivatives. researchgate.net Other related diaryl isoxazole systems have been shown to exhibit nematic phases, where molecules have long-range orientational order but no positional order, and smectic C phases, where molecules are arranged in layers and tilted with respect to the layer normal. arkat-usa.orgresearchgate.net

Table 1: Thermal Properties of a Liquid Crystalline Compound Derived from 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole

| Compound | Phase Transition | Temperature (°C) |

|---|---|---|

| 3-(4-bromophenyl)-5-(4-alkoxyphenyl)isoxazole derivative | Crystal to Smectic A | Not Specified |

| Smectic A to Isotropic Liquid | Not Specified |

Data derived from studies on new liquid-crystalline compounds based on isoxazoles. researchgate.net

Sonogashira Coupling in Liquid Crystal Synthesis

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgyoutube.com It is particularly valuable in the synthesis of liquid crystals because it allows for the strategic elongation of the rigid molecular core, which is essential for achieving mesomorphic behavior. tandfonline.com

In the context of isoxazole-based liquid crystals, the Sonogashira reaction is employed to attach arylacetylene groups to the C3 or C5 positions of the isoxazole ring. tandfonline.com For instance, a bromo-substituted precursor like Isoxazole, 5-(4-bromophenyl)-3-phenyl- can be coupled with a terminal alkyne. This molecular elongation increases the aspect ratio of the molecule, which is a critical factor for the stability and type of the resulting mesophase. researchgate.nettandfonline.com This synthetic strategy has been successfully used to prepare various liquid crystalline compounds from isoxazole scaffolds in fair to good yields. tandfonline.comresearchgate.net

Polymer Science Innovations

The unique properties of the isoxazole moiety have also been harnessed in polymer science to create novel functional polymers. The isoxazole ring can be incorporated into a polymer structure either as part of the main chain or as a pendant group attached to the backbone.

Design and Synthesis of Polymers Incorporating Isoxazole Moieties

Polymers featuring pendant isoxazole rings can be synthesized from isoxazole-containing monomers. researchgate.net For example, a monomer derived from a precursor like 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole can be subjected to polymerization. researchgate.net The transformation into polymers is typically achieved through radical polymerization, initiated by radical initiators. researchgate.net This approach allows for the creation of macromolecules where the specific properties of the isoxazole unit, such as its rigidity and polarity, are imparted to the bulk material.

Development of Methacrylate (B99206) Oligomers with Isoxazole Pendants

A significant application in this area is the development of comb-shaped methacrylate oligomers with liquid crystalline properties. researchgate.net These materials are synthesized by the free-radical polymerization of methacrylate monomers that have a pendant isoxazole-based mesogenic unit. researchgate.net

The synthesis starts with the key intermediate, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole . This compound is functionalized to create a polymerizable methacrylate monomer. Subsequent free-radical polymerization yields methacrylate oligomers, which are relatively short polymer chains. researchgate.netnih.gov These new comb-shaped oligomers, with the isoxazole moiety acting as a pendant side group, exhibit liquid crystalline behavior, specifically a smectic A (SmA) mesophase above a soft crystal (CrE) phase. researchgate.net

Table 2: Characteristics of Methacrylate Oligomers with Isoxazole Pendants

| Property | Description | Source |

|---|---|---|

| Monomer Precursor | 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole | researchgate.net |

| Polymerization Method | Free radical polymerization | researchgate.net |

| Polymer Architecture | Comb-shaped methacrylate oligomers with pendant isoxazole units | researchgate.net |

| Liquid Crystalline Behavior | Exhibit a smectic A (SmA) mesophase and a soft crystal (CrE) phase | researchgate.net |

This table summarizes findings on the synthesis and properties of new comb-shaped methacrylate oligomers. researchgate.net

Catalytic Applications Beyond Isoxazole Synthesis

The field of catalysis often utilizes organic molecules as ligands to modulate the activity and selectivity of metal catalysts. The presence of heteroatoms like nitrogen and oxygen in the isoxazole ring of Isoxazole, 5-(4-bromophenyl)-3-phenyl- offers potential coordination sites for metal ions. This suggests that the compound or its derivatives could serve as ligands in transition metal-catalyzed reactions.

Research has shown that 3,5-dimethylisoxazole (B1293586) derivatives can act as ligands that bind to bromodomains, indicating the capability of the isoxazole scaffold to participate in specific molecular interactions. nih.gov The bromophenyl group on the Isoxazole, 5-(4-bromophenyl)-3-phenyl- molecule is also amenable to various transition metal-catalyzed cross-coupling reactions, which, while a synthetic application, underscores the compatibility of this functional group with catalytic systems.

While the synthesis of isoxazoles often requires a catalyst, the use of isoxazole derivatives themselves as catalysts is a less explored area. mdpi.com There is no direct evidence in the reviewed literature of Isoxazole, 5-(4-bromophenyl)-3-phenyl- being employed as a catalyst. However, the structural features of this molecule are conducive to its potential use as a ligand in catalysis. The development of catalysts based on isoxazole scaffolds could offer new possibilities in organic synthesis, leveraging the unique electronic and steric properties of the isoxazole ring.

The following table outlines potential catalytic applications where isoxazole-based ligands could theoretically be employed, based on the general principles of ligand design in catalysis.

| Catalytic Reaction | Potential Role of Isoxazole Ligand | Metal Center (Hypothetical) |

| Cross-Coupling Reactions | Modulating the electronic properties of the metal center to enhance catalytic activity and selectivity. | Palladium, Copper, Nickel |

| Asymmetric Catalysis | Providing a chiral environment around the metal center for stereoselective transformations. | Rhodium, Iridium, Ruthenium |

| Oxidation/Reduction Reactions | Stabilizing the metal catalyst in various oxidation states. | Iron, Manganese, Cobalt |

This table is hypothetical and illustrates potential roles for isoxazole-based ligands in catalysis. There is no specific data for the catalytic application of Isoxazole, 5-(4-bromophenyl)-3-phenyl-.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.